

# Spectroscopic Data of N,N-dimethylquinoxalin-2-amine: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N,N*-dimethylquinoxalin-2-amine

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## Introduction

**N,N-dimethylquinoxalin-2-amine** is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related compounds. This guide provides a detailed analysis of the expected spectroscopic data for **N,N-dimethylquinoxalin-2-amine**, including Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on established principles of spectroscopic analysis and comparative data from closely related structures.[3]

## $^1\text{H}$ NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

## Experimental Protocol

A standard  $^1\text{H}$  NMR spectrum can be acquired using a 400 MHz spectrometer. The sample is typically dissolved in a deuterated solvent, such as chloroform- $d$  ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-

$d_6$  (DMSO- $d_6$ ), with tetramethylsilane (TMS) used as an internal standard (0 ppm). The data is processed using appropriate software to obtain the final spectrum.



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Caption: Workflow for  $^1\text{H}$  NMR Data Acquisition and Processing.

## Predicted $^1\text{H}$ NMR Data

The expected chemical shifts ( $\delta$ ) for **N,N-dimethylquinoxalin-2-amine** are summarized in the table below. These values are estimated based on the data for N,N-dimethyl-3-phenoxyquinoxalin-2-amine[3] and general principles of NMR spectroscopy.

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~8.2 - 8.4	s	-	1H
H-5, H-8	~7.8 - 8.0	m	-	2H
H-6, H-7	~7.5 - 7.7	m	-	2H
N(CH <sub>3</sub> ) <sub>2</sub>	~3.2 - 3.4	s	-	6H

## Interpretation of the Spectrum

- Aromatic Protons (H-3, H-5, H-6, H-7, H-8): The protons on the quinoxaline ring system are expected to appear in the downfield region (7.5-8.4 ppm) due to the deshielding effect of the aromatic ring currents. The proton at the 3-position (H-3) is anticipated to be a singlet as it has no adjacent protons. The protons on the benzene ring portion (H-5, H-6, H-7, H-8) will likely appear as complex multiplets due to spin-spin coupling.
- N-Methyl Protons ( $\text{N}(\text{CH}_3)_2$ ): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet in the upfield region, likely around 3.2-3.4 ppm.<sup>[4]</sup> This characteristic signal is a strong indicator of the N,N-dimethylamino group.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.

## Experimental Protocol

The  $^{13}\text{C}$  NMR spectrum can be acquired on a 100 MHz spectrometer using the same sample prepared for  $^1\text{H}$  NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.



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Caption: Workflow for  $^{13}\text{C}$  NMR Data Acquisition and Processing.

## Predicted $^{13}\text{C}$ NMR Data

The estimated chemical shifts for the carbon atoms in **N,N-dimethylquinoxalin-2-amine** are presented below, based on data from a related compound.[3]

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~150 - 155
C-3	~145 - 150
C-4a	~138 - 142
C-5	~128 - 132
C-6	~126 - 130
C-7	~126 - 130
C-8	~128 - 132
C-8a	~134 - 138
N(CH <sub>3</sub> ) <sub>2</sub>	~40 - 45

## Interpretation of the Spectrum

- Quaternary Carbons (C-2, C-4a, C-8a): The carbons directly involved in the heterocyclic ring fusion and the carbon bearing the amino group are expected to have chemical shifts in the downfield region. C-2, being directly attached to two nitrogen atoms, will be significantly deshielded.
- Aromatic CH Carbons (C-3, C-5, C-6, C-7, C-8): The protonated carbons of the quinoxaline ring will appear in the aromatic region of the spectrum (125-150 ppm).[5]
- N-Methyl Carbons (N(CH<sub>3</sub>)<sub>2</sub>): The carbons of the N,N-dimethylamino group are expected to resonate in the upfield region, typically around 40-45 ppm.[6]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol

The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.



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Caption: Workflow for IR Data Acquisition using the KBr Pellet Method.

## Predicted IR Data

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )
C-H (aromatic) stretch	3000 - 3100
C-H (aliphatic) stretch	2800 - 3000
C=N stretch	1600 - 1650
C=C (aromatic) stretch	1450 - 1600
C-N stretch	1300 - 1350

## Interpretation of the Spectrum

- C-H Stretching:** The spectrum is expected to show characteristic C-H stretching vibrations for the aromatic protons above 3000 cm<sup>-1</sup> and for the aliphatic methyl protons just below 3000

$\text{cm}^{-1}$ .<sup>[3]</sup>

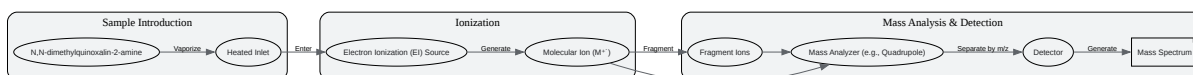
- C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will appear in the 1450-1650  $\text{cm}^{-1}$  region.<sup>[7]</sup>
- C-N Stretching: A band corresponding to the C-N stretching of the N,N-dimethylamino group attached to the aromatic ring is expected in the 1300-1350  $\text{cm}^{-1}$  range.<sup>[8]</sup> As a tertiary amine, there will be no N-H stretching bands in the 3300-3500  $\text{cm}^{-1}$  region.<sup>[4]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

## Experimental Protocol

The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the instrument, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated according to their mass-to-charge ratio and detected.



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## Sources

- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
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